![molecular formula C14H16N4O3 B1272810 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide CAS No. 646497-34-9](/img/structure/B1272810.png)
3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide
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Overview
Description
“3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide” is a compound with the molecular formula C14H16N4O3 . It is a type of quinazoline, a class of organic compounds that are of considerable interest due to their diverse range of biological properties .
Molecular Structure Analysis
The molecular structure of “3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide” can be found in various chemical databases . The compound has a complex structure that includes a quinazoline core, which is a bicyclic system consisting of two fused six-membered rings, one of which is aromatic and the other contains two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide” can be found in various chemical databases . These databases provide information such as the compound’s molecular formula, structure, and other related data.Scientific Research Applications
Anticancer Activity
Quinazoline derivatives are known for their potential in cancer treatment. Some derivatives have been approved for clinical use as antitumor agents, such as erlotinib and gefitinib . They work by inhibiting tyrosine kinase enzymes, which are often overactive in cancer cells.
Antimicrobial Properties
These compounds exhibit strong antibacterial and antifungal activities, making them valuable in the development of new antimicrobial agents . Their mechanism often involves interfering with the microbial cell’s DNA synthesis or metabolic pathways.
Antiviral Effects
Quinazoline derivatives have shown promise as antiviral agents, particularly against HIV. They can inhibit viral replication by targeting specific proteins essential for the virus’s life cycle .
Cardiovascular Applications
Some quinazoline derivatives act as vasodilators and antihypertensive agents, contributing to cardiovascular health by regulating blood pressure and improving blood flow .
CNS Activity
These compounds have central nervous system (CNS) effects, including anticonvulsant and sedative properties. They can modulate neurotransmitter activity, which is beneficial in treating conditions like epilepsy and anxiety .
Anti-inflammatory and Analgesic Effects
Due to their anti-inflammatory properties, quinazoline derivatives can be used to develop drugs that alleviate pain and reduce inflammation, potentially benefiting conditions such as arthritis .
Mechanism of Action
Target of Action
It’s known that quinazoline derivatives, which this compound is a part of, have been extensively studied for their diverse biological activities . They are considered important precursors for heterocyclic synthesis and are utilized extensively to form a variety of heterocyclic compounds .
Mode of Action
The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
It’s known that quinazoline derivatives can interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The molecular weight of this compound is 238286 Da , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Many derivatives of quinazoline have been reported to have diverse biological activities , suggesting that this compound may also have significant biological effects.
properties
IUPAC Name |
3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c15-18-12(13(19)16-8-9-4-3-7-21-9)17-11-6-2-1-5-10(11)14(18)20/h1-2,5-6,9H,3-4,7-8,15H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSBOACMCUBSMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NC3=CC=CC=C3C(=O)N2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380246 |
Source
|
Record name | 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
646497-34-9 |
Source
|
Record name | 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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